Thermozeaxanthin-15

CAS No.:

Cat. No.: VC1936350

Molecular Formula: C61H94O8

Molecular Weight: 955.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C61H94O8 |

|---|---|

| Molecular Weight | 955.4 g/mol |

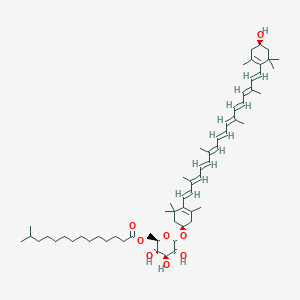

| IUPAC Name | [(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl]oxyoxan-2-yl]methyl 13-methyltetradecanoate |

| Standard InChI | InChI=1S/C61H94O8/c1-43(2)26-20-18-16-14-13-15-17-19-21-33-55(63)67-42-54-56(64)57(65)58(66)59(69-54)68-51-39-49(8)53(61(11,12)41-51)37-35-47(6)32-25-30-45(4)28-23-22-27-44(3)29-24-31-46(5)34-36-52-48(7)38-50(62)40-60(52,9)10/h22-25,27-32,34-37,43,50-51,54,56-59,62,64-66H,13-21,26,33,38-42H2,1-12H3/b23-22+,29-24+,30-25+,36-34+,37-35+,44-27+,45-28+,46-31+,47-32+/t50-,51-,54-,56-,57+,58-,59?/m1/s1 |

| Standard InChI Key | GUHDWRQBJQZYHJ-MLJONORXSA-N |

| Isomeric SMILES | CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)/C)/C |

| Canonical SMILES | CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)OC3C(C(C(C(O3)COC(=O)CCCCCCCCCCCC(C)C)O)O)O)C)C)C |

Introduction

Chemical Structure and Properties

Molecular Structure

Thermozeaxanthin-15, also referred to as "Zeaxanthin glucoside ester" in some literature, possesses a complex molecular architecture. The compound is structurally related to zeaxanthin, a carotenoid with well-documented health benefits, particularly for ocular health . The distinctive feature of Thermozeaxanthin-15 is the attachment of a glucose molecule to the zeaxanthin backbone, with subsequent esterification by a 15-carbon branched fatty acid at the primary hydroxyl position of the glucose residue .

Based on available data, Thermozeaxanthin-15/Zeaxanthin glucoside ester has a molecular weight of approximately 955.4 g/mol . This relatively high molecular weight reflects its complex structure combining the polyene chain characteristic of carotenoids with the additional glucose and fatty acid components.

Biosynthesis and Natural Occurrence

Biological Production

Thermozeaxanthin-15 is predominantly biosynthesized by the thermophilic bacterium Thermus filiformis. This extremophile produces a range of carotenoids, with Thermozeaxanthin-15 consistently representing the most abundant form in various growth conditions . The biosynthesis likely follows the general carotenoid pathway, with subsequent modifications including glycosylation and esterification steps specific to thermozeaxanthins.

The table below illustrates the distribution of various carotenoids in T. filiformis under different cultivation conditions, highlighting the predominance of Thermozeaxanthin-15:

| Peak | Carotenoid | Area (%) in Various Assays | |||

|---|---|---|---|---|---|

| Assay 2 | Assay 8 | Assay 15 | Assay 17 | ||

| 1 | Zeaxanthin monoglucoside | 4.5 | 4.3 | 6.9 | 5.3 |

| 2 | All-trans-zeaxanthin | 4.4 | 13.2 | 9.7 | 8.2 |

| 3 | Thermozeaxanthin-11 | 4.1 | 5.9 | 7.7 | 6.6 |

| 4 | Thermozeaxanthin-12 | 3.3 | 4.8 | 3.1 | 4.1 |

| 5 | Thermozeaxanthin-13 | 19.6 | 30.0 | 32.6 | 32.8 |

| 6 | Thermozeaxanthin-14 | 4.2 | 7.9 | 4.6 | 6.3 |

| 7 | Thermozeaxanthin-15 | 59.2 | 34.0 | 35.4 | 36.6 |

Data adapted from search result

This table demonstrates that Thermozeaxanthin-15 constitutes between 34.0% and 59.2% of the total carotenoid content in T. filiformis across different experimental conditions, indicating its biological importance in this organism.

Analytical Methods and Detection

Extraction and Isolation Techniques

The extraction and isolation of Thermozeaxanthin-15 from bacterial sources typically involves organic solvent extraction followed by chromatographic separation. According to the available literature, HPLC-DAD-MS/MS (High-Performance Liquid Chromatography with Diode Array Detection and tandem Mass Spectrometry) has been successfully employed for the analysis of thermozeaxanthins from T. filiformis .

The complex nature of Thermozeaxanthin-15, with its carotenoid backbone, glucose moiety, and fatty acid chain, presents challenges for extraction and purification. Standard carotenoid extraction protocols may require modification to efficiently isolate this compound from bacterial biomass.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of Thermozeaxanthin-15. The compound exhibits characteristic absorption patterns in the visible range due to its extended conjugated double bond system, allowing for detection using spectrophotometric techniques. Mass spectrometry provides further confirmation of its molecular weight and structure, with distinctive fragmentation patterns that help distinguish it from other carotenoids .

Comparative Analysis with Related Compounds

Comparison with Zeaxanthin

Zeaxanthin, the parent compound of Thermozeaxanthin-15, is a well-studied xanthophyll carotenoid with established health benefits. It is particularly known for its role in eye health, where it accumulates in the macula along with lutein and meso-zeaxanthin, providing protection against age-related macular degeneration .

Unlike Thermozeaxanthin-15, zeaxanthin has been extensively studied in human clinical trials. For example, a recent study found that supplementation with lutein (10 mg) and zeaxanthin isomers (2 mg) improved several measures of eye health in adults who used electronic screens for more than 6 hours daily, including improvements in the Schirmer tear test, photo-stress recovery time, and tear film break-up time .

The structural differences between Thermozeaxanthin-15 and zeaxanthin—specifically the addition of a glucose moiety and a 15-carbon fatty acid ester—likely confer distinct physical, chemical, and biological properties. These modifications would be expected to alter characteristics such as membrane integration, cellular uptake, and potentially biological activity.

Comparison with Other Thermozeaxanthins

T. filiformis produces a series of thermozeaxanthins that differ in the length of their fatty acid chains (11-15 carbons). Interestingly, Thermozeaxanthin-15 (with the longest chain) and Thermozeaxanthin-13 consistently show the highest abundance, suggesting potential biological or adaptive significance of these specific derivatives .

The table below compares the relative proportions of different thermozeaxanthins produced by T. filiformis under selected cultivation conditions:

| Thermozeaxanthin Variant | Carbon Chain Length | Average Relative Abundance (%) |

|---|---|---|

| Thermozeaxanthin-11 | 11 | 6.1 |

| Thermozeaxanthin-12 | 12 | 3.8 |

| Thermozeaxanthin-13 | 13 | 28.8 |

| Thermozeaxanthin-14 | 14 | 5.8 |

| Thermozeaxanthin-15 | 15 | 41.3 |

Data derived from the average values in search result

This pattern of distribution suggests that the 13-carbon and 15-carbon variants may offer optimal properties for the bacterium's physiological requirements, potentially related to membrane integration or antioxidant capacity.

Research Applications and Future Directions

Current Research Status

Research on Thermozeaxanthin-15 remains relatively limited compared to more widely studied carotenoids such as zeaxanthin, lutein, and astaxanthin. Most investigations have focused on its identification, chemical characterization, and distribution in thermophilic bacteria rather than its potential applications or biological activities.

The compound was initially identified and characterized in studies of carotenoid production by Thermus filiformis, where it was found to be the predominant carotenoid . Recent updates to chemical databases, such as PubChem, indicate continued interest in this compound, with entries for both Thermozeaxanthin-15/Zeaxanthin glucoside ester (CID 16061243) and the related Thermozeaxanthin (CID 23724631) being modified as recently as February-April 2025 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume